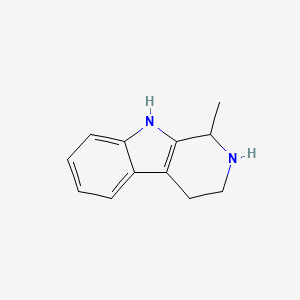

Tetrahydroharman

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tetrahydroharman can be synthesized through several methods. One common synthetic route involves the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde or ketone under acidic conditions to form the tetrahydro-β-carboline structure . The reaction typically requires a strong acid catalyst, such as hydrochloric acid or sulfuric acid, and is carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from natural sources, such as the roots of Calligonum minimum or the bark of Elaeagnus angustifolia . The extraction process typically involves solvent extraction followed by purification steps, such as chromatography, to isolate the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

Tetrahydroharman undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various β-carboline derivatives, which may have different pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

Tetrahydroharman exhibits significant neuropharmacological effects, influencing neurotransmitter systems such as serotonin and dopamine. Key findings include:

- Mood Regulation : Research indicates that this compound may have implications for mood disorders due to its ability to modulate serotonin receptors.

- Neuroprotection : Its antioxidant properties suggest potential therapeutic uses in conditions associated with oxidative stress, such as neurodegenerative diseases .

Alcohol Metabolism

This compound is formed endogenously as a metabolite of tryptamine following alcohol consumption. This relationship suggests potential applications in treating alcohol-related disorders by influencing the metabolic pathways associated with alcohol.

Antioxidant Activity

Studies have demonstrated that this compound possesses antioxidant properties, contributing to cellular protection against oxidative damage. This activity is particularly relevant in conditions characterized by high oxidative stress levels .

Antimalarial Activity

Recent studies have highlighted the antimalarial effects of β-carboline alkaloids, including this compound. These compounds have been shown to target specific proteins involved in malaria pathogenesis, indicating their potential as therapeutic agents against malaria .

Enzyme Inhibition Studies

This compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase. This property is significant for developing treatments for cognitive disorders like Alzheimer's disease, where enzyme inhibition can enhance neurotransmitter levels .

Case Studies and Research Findings

A comprehensive review of literature reveals various case studies emphasizing this compound's applications:

Wirkmechanismus

Tetrahydroharman exerts its effects primarily through interactions with the serotonergic system. It acts as a reversible inhibitor of monoamine oxidase A, an enzyme responsible for the breakdown of serotonin . By inhibiting this enzyme, this compound increases the levels of serotonin in the brain, which can have various pharmacological effects, including mood enhancement and blood pressure reduction .

Vergleich Mit ähnlichen Verbindungen

Tetrahydroharman is part of the β-carboline family of alkaloids, which includes compounds such as harmine, harmaline, and harmalol . These compounds share a similar indole structure but differ in their degree of saturation and substitution patterns. This compound is unique in its tetrahydro structure, which distinguishes it from the fully aromatic harmine and harmaline . This structural difference contributes to its distinct pharmacological properties, such as its ability to lower blood pressure .

List of Similar Compounds

- Harmine

- Harmaline

- Harmalol

- Harmane

- 1,2,3,4-tetrahydroharmane-3-carboxylic acid

Biologische Aktivität

Tetrahydroharman (THH), a naturally occurring alkaloid belonging to the β-carboline family, has garnered significant attention in scientific research due to its diverse biological activities. This compound is primarily known for its neuroprotective effects, potential as a monoamine oxidase (MAO) inhibitor, and antioxidant properties. This article explores the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound exists in two stereoisomeric forms:

- (1S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

- (1R)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

The compound is characterized by its unique bicyclic structure that includes a pyridoindole framework. It is found in various plant sources such as Elaeagnus angustifolia and Croton heliotropiifolius .

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties, potentially influencing neurotransmitter systems. It has been shown to interact with serotonin receptors and may protect neurons from oxidative stress . The compound's ability to modulate neurotransmitter levels suggests its potential utility in treating neurological disorders.

Monoamine Oxidase Inhibition

This compound has been studied for its inhibitory effects on monoamine oxidase (MAO) enzymes. MAO inhibitors are utilized in treating depression and other neurological conditions by increasing levels of neurotransmitters like dopamine and serotonin. Studies have demonstrated that THH shows promising MAO inhibitory activity, indicating its potential as a therapeutic agent .

Antioxidant Properties

Oxidative stress plays a critical role in various diseases, including neurodegenerative disorders. This compound has shown antioxidant activity in several studies. For instance, it demonstrated significant hydrogen peroxide scavenging activity in vitro, indicating its potential to neutralize free radicals and protect cells from oxidative damage .

Cardiovascular Implications

This compound may also have implications for cardiovascular health. Its effects are comparable to those of reserpine, a well-known antihypertensive agent. Research indicates that THH can lower blood pressure, suggesting its potential use in managing hypertension .

Comparative Analysis with Related Compounds

The following table summarizes the structural and biological activity comparisons between this compound and other β-carboline alkaloids:

| Compound Name | Structure Type | Unique Properties |

|---|---|---|

| This compound | β-Carboline | Neuroprotective, MAO inhibitor |

| Harman | β-Carboline | Psychoactive effects |

| Norharman | β-Carboline | Exhibits mutagenic properties |

| 9-Methylharman | β-Carboline | Potentially less toxic than harman |

| Calligonine | Alkaloid | Significant blood pressure lowering |

This compound's unique methylation pattern distinguishes it from other β-carbolines, emphasizing its specific pharmacological profile focused on neuroprotection and antihypertensive activities .

Case Studies and Research Findings

Several studies have contributed to our understanding of this compound's biological activity:

- Neuroprotection Study : A study investigated the neuroprotective effects of THH on neuronal cell lines exposed to oxidative stress. Results indicated that THH significantly reduced cell death and oxidative damage markers compared to control groups .

- MAO Inhibition Research : In vitro assays demonstrated that THH inhibited both MAO-A and MAO-B enzymes effectively. The IC50 values were comparable to established MAO inhibitors used clinically .

- Antioxidant Activity Evaluation : Experimental studies using various assays (DPPH radical scavenging, ABTS assay) confirmed that THH exhibited strong antioxidant capabilities, outperforming some common antioxidants like ascorbic acid .

Eigenschaften

IUPAC Name |

1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-5,8,13-14H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIJOZBIVDCQTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027440 | |

| Record name | 1,2,3,4-Tetrahydroharmane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2506-10-7, 525-40-6 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydro-β-carboline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2506-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calligonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydroharmane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002506107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydroharman | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrahydroharmane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,9-tetrahydro-1-methyl-1H-pyrido[3,4-b]indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROHARMANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6CLK26X7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.